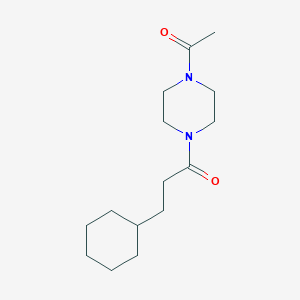
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one, also known as ACP, is a chemical compound that has been studied for its potential use in scientific research. ACP is a synthetic compound that is not found in nature and is created through a specific synthesis method. The purpose of
Wirkmechanismus
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. This compound has also been shown to increase dopamine release in the nucleus accumbens, which is a brain region that is associated with reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has several advantages for use in lab experiments. It has a high degree of purity and can be synthesized in large quantities. This compound is also relatively stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound that is not found in nature, which means that its effects on the brain and behavior may not be fully understood. Additionally, this compound has been shown to have some toxic effects in animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one. One area of research is to investigate the potential therapeutic uses of this compound in neurological disorders such as addiction and Parkinson's disease. Another area of research is to investigate the mechanisms of action of this compound and how it affects dopamine levels in the brain. Additionally, future research could investigate the potential toxic effects of this compound and how they can be mitigated in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have an affinity for the dopamine transporter and can have a variety of effects on neurotransmission and behavior. This compound has several advantages for use in lab experiments, but also has limitations and potential toxic effects. Future research on this compound could investigate its potential therapeutic uses and mechanisms of action, as well as its potential toxic effects.
Synthesemethoden
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one is synthesized through a multi-step process that involves the reaction of cyclohexylmagnesium bromide with 1-(4-chloroacetyl)piperazine. The resulting compound is then reacted with 3-chloropropiophenone in the presence of a base to form this compound. This synthesis method has been optimized to produce high yields of this compound with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter, which is a protein that plays a critical role in regulating dopamine levels in the brain. This compound has been used in studies to investigate the role of the dopamine transporter in addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-13(18)16-9-11-17(12-10-16)15(19)8-7-14-5-3-2-4-6-14/h14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULFCYXIDHPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
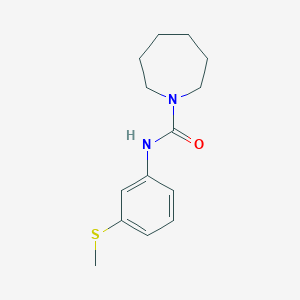
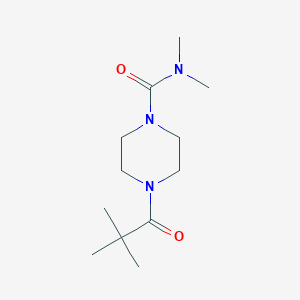

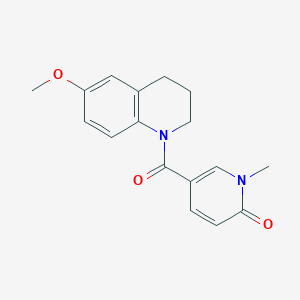
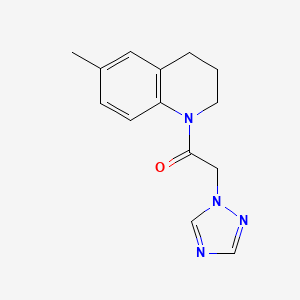
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

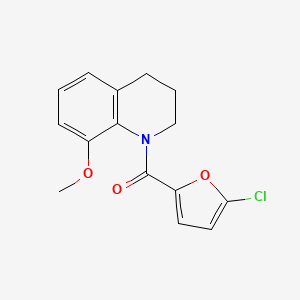
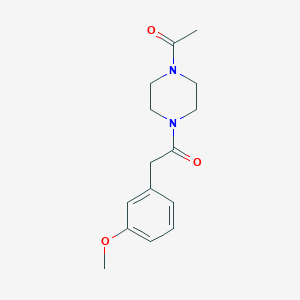
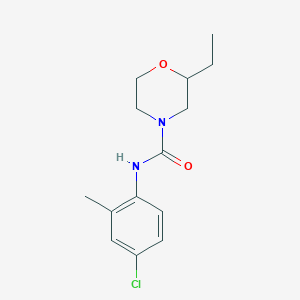
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)
